molecular formula C33H26N2O5S B388946 ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B388946
M. Wt: 562.6g/mol
InChI Key: BLCQXIILHAOWJR-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation reactions. Common reagents used in these reactions include aldehydes, ketones, and amines under acidic or basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H26N2O5S

Molecular Weight

562.6g/mol

IUPAC Name

ethyl (2E)-2-[(2-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H26N2O5S/c1-3-40-32(38)28-29(21-12-5-4-6-13-21)34-33-35(31(37)26(41-33)19-22-14-8-10-16-24(22)36)30(28)27-23-15-9-7-11-20(23)17-18-25(27)39-2/h4-19,30,36H,3H2,1-2H3/b26-19+

InChI Key

BLCQXIILHAOWJR-LGUFXXKBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC=CC=C5O)/S2)C6=CC=CC=C6

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=CC=C5O)S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=CC=C5O)S2)C6=CC=CC=C6

Origin of Product

United States

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